![molecular formula C15H12FNO3 B250438 Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate, commonly known as MFCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MFCB is a white crystalline powder that has a molecular weight of 301.29 g/mol and a melting point of 155-157°C.
Wissenschaftliche Forschungsanwendungen
MFCB has several potential applications in scientific research. It has been used as a building block for the synthesis of various compounds such as fluorinated benzamides, which have been shown to have anti-inflammatory and analgesic properties. MFCB has also been used in the synthesis of fluorinated peptides, which have been shown to have enhanced stability and bioactivity compared to their non-fluorinated counterparts. Additionally, MFCB has been used in the synthesis of fluorinated polymers, which have potential applications in drug delivery and tissue engineering.
Wirkmechanismus
The mechanism of action of MFCB is not well understood. However, it is believed that MFCB may act as an inhibitor of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. MFCB may also interact with ion channels and receptors in the nervous system, leading to analgesic effects.
Biochemical and Physiological Effects
MFCB has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have anxiolytic effects in mice. MFCB has been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes in vitro. Additionally, MFCB has been shown to have low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
MFCB has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be easily modified to obtain derivatives with different properties. MFCB has also been shown to have low toxicity in animal studies, making it a safe compound to work with. However, MFCB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, MFCB has a relatively short half-life in vivo, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on MFCB. One direction is the synthesis of novel derivatives of MFCB with enhanced properties such as increased solubility or longer half-life in vivo. Another direction is the investigation of the mechanism of action of MFCB and its derivatives, which could lead to the development of new drugs for the treatment of inflammation, pain, and anxiety. Additionally, the use of MFCB and its derivatives in drug delivery and tissue engineering applications could be explored further.
Synthesemethoden
The synthesis of MFCB involves the reaction between 2-fluoroaniline and methyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is then purified by column chromatography or recrystallization to obtain pure MFCB.
Eigenschaften
Molekularformel |
C15H12FNO3 |
|---|---|
Molekulargewicht |
273.26 g/mol |
IUPAC-Name |
methyl 4-[(2-fluorophenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C15H12FNO3/c1-20-15(19)11-8-6-10(7-9-11)14(18)17-13-5-3-2-4-12(13)16/h2-9H,1H3,(H,17,18) |
InChI-Schlüssel |
KZGWYOONZHUZIG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



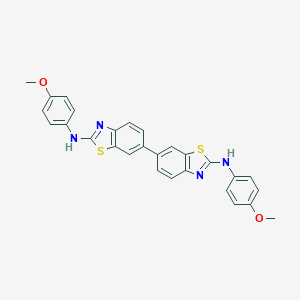
![4-{5-[(5-(4-chlorophenyl)-6-(isopropoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B250357.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B250360.png)
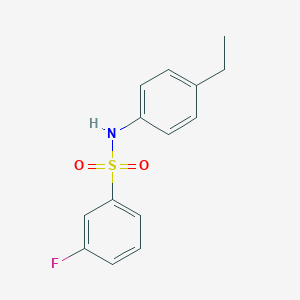
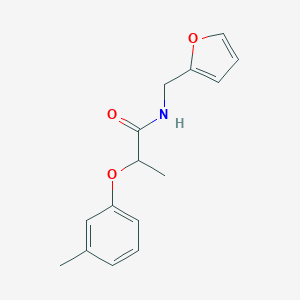
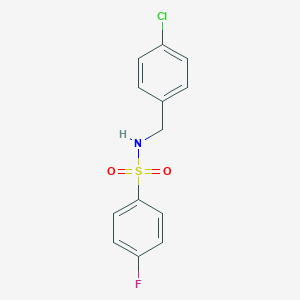
![N,N-diethyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B250369.png)
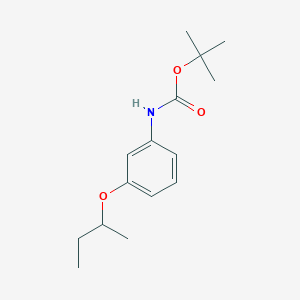
![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B250372.png)
![N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250373.png)
![4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250376.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250377.png)
![N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250378.png)
![2-(2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250380.png)